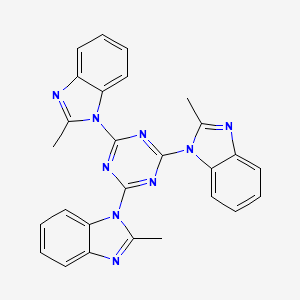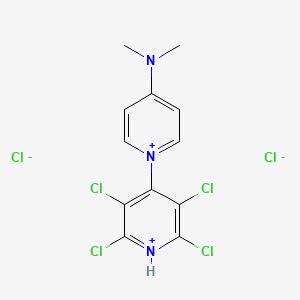
2',3',5',6'-Tetrachloro-4-(dimethylamino)-1,4'-bipyridin-1-ium dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’,5’,6’-Tetrachloro-4-(dimethylamino)-1,4’-bipyridin-1-ium dichloride is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5’,6’-Tetrachloro-4-(dimethylamino)-1,4’-bipyridin-1-ium dichloride typically involves the chlorination of precursor compounds under controlled conditions. One common method involves the reaction of a bipyridine derivative with chlorine gas in the presence of a catalyst. The reaction is carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reactive chlorine gas. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The final product is then purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2’,3’,5’,6’-Tetrachloro-4-(dimethylamino)-1,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the bipyridine ring.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrachloro-bipyridine derivatives, while reduction can produce partially dechlorinated compounds.
Applications De Recherche Scientifique
2’,3’,5’,6’-Tetrachloro-4-(dimethylamino)-1,4’-bipyridin-1-ium dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in biochemical assays and studies involving enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mécanisme D'action
The mechanism by which 2’,3’,5’,6’-Tetrachloro-4-(dimethylamino)-1,4’-bipyridin-1-ium dichloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms and dimethylamino group play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,5,6-Tetrachloro-4-pyridinethiol
- 2,3,5,6-Tetrachloroterephthaloyl chloride
Uniqueness
Compared to similar compounds, 2’,3’,5’,6’-Tetrachloro-4-(dimethylamino)-1,4’-bipyridin-1-ium dichloride is unique due to its bipyridine structure and the presence of a dimethylamino group
Propriétés
Numéro CAS |
424827-89-4 |
|---|---|
Formule moléculaire |
C12H11Cl6N3 |
Poids moléculaire |
409.9 g/mol |
Nom IUPAC |
N,N-dimethyl-1-(2,3,5,6-tetrachloropyridin-1-ium-4-yl)pyridin-1-ium-4-amine;dichloride |
InChI |
InChI=1S/C12H10Cl4N3.2ClH/c1-18(2)7-3-5-19(6-4-7)10-8(13)11(15)17-12(16)9(10)14;;/h3-6H,1-2H3;2*1H/q+1;;/p-1 |
Clé InChI |
ZNHYZTDBZBVELT-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C1=CC=[N+](C=C1)C2=C(C(=[NH+]C(=C2Cl)Cl)Cl)Cl.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-chlorophenyl)sulfonylamino]-N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B14246977.png)
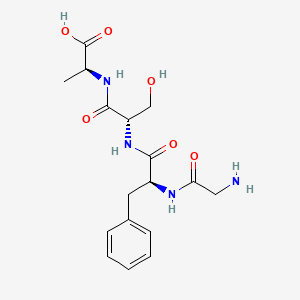



![2-[2-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide](/img/structure/B14247004.png)
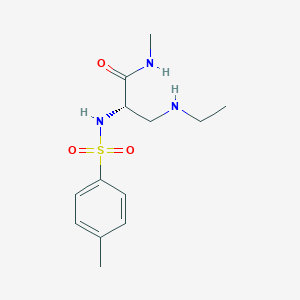

![Phosphonic acid, [difluoro(phenylseleno)methyl]-, diethyl ester](/img/structure/B14247019.png)
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14247033.png)
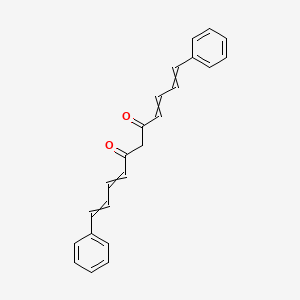
![N-[1-(2-Cyanoethyl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B14247047.png)
![Dichlorobis[(3R)-3,7-dimethyloctyl]silane](/img/structure/B14247057.png)
